6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine
Description
6-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine is a bicyclic purine derivative featuring a fused octahydrocyclopenta[c]pyrrol moiety and a 5-fluoropyrimidinyloxy-methyl substituent. The compound’s structure combines a purine core with a conformationally constrained bicyclic system, which may enhance target binding specificity and metabolic stability compared to simpler purine analogs .
The compound’s fluorinated pyrimidine group likely contributes to enhanced lipophilicity and bioavailability, as seen in other fluorinated purine/pyrimidine derivatives .
Properties
IUPAC Name |
6-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c18-12-4-19-16(20-5-12)26-8-17-3-1-2-11(17)6-25(7-17)15-13-14(22-9-21-13)23-10-24-15/h4-5,9-11H,1-3,6-8H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZFXOFRLBOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine (CAS Number: 2549002-26-6) is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.5 g/mol. The compound features a purine base linked to an octahydrocyclopentapyrrole moiety and a fluoropyrimidine group, which may influence its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | [3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone |
| CAS Number | 2549002-26-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of the fluoropyrimidine moiety suggests potential interactions with nucleic acids, which could lead to inhibition of DNA or RNA synthesis.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism or other critical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- DNA/RNA Interaction : The structural components allow for potential binding to nucleic acids, affecting their function.
Biological Activity
Research indicates that compounds with similar structures often demonstrate significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : Similar fluoropyrimidine derivatives have shown inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of the compound on leukemia L1210 cells, revealing an ID50 value indicative of moderate activity against these cells.
- Further exploration into analogs showed enhanced potency against solid tumors in vitro.
- Antibacterial Activity :
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs. The following findings highlight its potential:
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs, such as N-[3-[3-(p-fluorophenyl)-2,4-dioxo-1H-purin-9(8H)-yl]prop-2-ynyl]octanamide, demonstrate enhanced bioactivity due to fluorine’s electronegativity and metabolic resistance .
Bicyclic Systems in Purine Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
